potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate
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Overview
Description
Potassium N-sulfoglucosamine is a chemical compound with the molecular formula C6H12KNO8S. It is a potassium salt derivative of N-sulfoglucosamine, a sulfated form of glucosamine. This compound is known for its significant role in various biological and industrial applications, particularly in the synthesis of complex molecules like heparin and heparan sulfate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium N-sulfoglucosamine can be synthesized through the sulfonation of glucosamine. The process involves the reaction of glucosamine with sulfur trioxide or chlorosulfonic acid in the presence of a base such as potassium hydroxide. The reaction typically occurs under controlled temperature and inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of potassium N-sulfoglucosamine often involves the use of large-scale reactors where glucosamine is treated with sulfuric acid and potassium hydroxide. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium N-sulfoglucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products
The major products formed from these reactions include sulfonic acids, reduced glucosamine, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Potassium N-sulfoglucosamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium N-sulfoglucosamine involves its role as a precursor for glycosaminoglycans, which are essential components of cartilage and other connective tissues. By contributing to the synthesis of these molecules, it helps maintain the structural integrity and function of joints and other tissues . The compound interacts with various molecular targets and pathways involved in inflammation and tissue repair .
Comparison with Similar Compounds
Similar Compounds
- Glucosamine sulfate
- N-acetylglucosamine
- Chondroitin sulfate
Uniqueness
Potassium N-sulfoglucosamine is unique due to its specific sulfonation at the N-position, which imparts distinct chemical and biological properties.
Conclusion
Potassium N-sulfoglucosamine is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in these areas.
Properties
IUPAC Name |
potassium;N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.K/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZKIDFMGPIEM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NS(=O)(=O)[O-])O)O)O)O.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12KNO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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